1-Amino-1-cyclopropylhex-5-yn-2-one
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Overview
Description
1-Amino-1-cyclopropylhex-5-yn-2-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropyl group and an alkyne moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-cyclopropylhex-5-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Amino-1-cyclopropylhex-5-yn-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A non-protein amino acid involved in the biosynthesis of the plant hormone ethylene.
Cyclopropylamine: A simple amine with a cyclopropyl group, used in organic synthesis.
Hex-5-yn-2-one: A ketone with an alkyne moiety, used as an intermediate in organic synthesis.
Uniqueness
1-Amino-1-cyclopropylhex-5-yn-2-one is unique due to its combination of an amino group, a cyclopropyl group, and an alkyne moiety. This combination provides distinct reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-amino-1-cyclopropylhex-5-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8(11)9(10)7-5-6-7/h1,7,9H,3-6,10H2 |
InChI Key |
LWOUKTFXGOQZSK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)C(C1CC1)N |
Origin of Product |
United States |
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